![molecular formula C16H14BrN3O B10759880 2-{5-[Amino(iminio)methyl]-1H-indol-2-YL}-6-bromo-4-methylbenzenolate](/img/structure/B10759880.png)
2-{5-[Amino(iminio)methyl]-1H-indol-2-YL}-6-bromo-4-methylbenzenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CRA_9076 is a small molecule with the chemical formula C16H14BrN3O. . This compound is currently under experimental investigation and has shown potential in various scientific research applications.
Preparation Methods
The synthetic routes and reaction conditions for CRA_9076 are not extensively documented in publicly available sources. general methods for synthesizing 2-phenylindoles typically involve the cyclization of appropriate precursors under specific conditions. Industrial production methods for such compounds often involve multi-step synthesis, purification, and characterization processes to ensure the desired chemical properties and purity.
Chemical Reactions Analysis
CRA_9076 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of CRA_9076 may result in the formation of corresponding oxides, while reduction may yield the corresponding reduced forms.
Scientific Research Applications
CRA_9076 has shown potential in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is investigated for its potential biological activities, including interactions with specific enzymes and receptors.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of CRA_9076 involves its interaction with specific molecular targets and pathways. One known target is trypsin-1, an enzyme involved in various physiological processes . The compound’s effects are mediated through its binding to this enzyme, leading to modulation of its activity. The exact molecular pathways involved in these effects are still under investigation.
Comparison with Similar Compounds
CRA_9076 belongs to the class of 2-phenylindoles, which includes several similar compounds. Some of these similar compounds are:
2-phenylindole: The parent compound of this class, known for its various chemical and biological properties.
2-phenylpyrrole: A structurally related compound with similar chemical properties.
2-bromophenol: Another related compound with a bromine substituent.
CRA_9076 is unique due to its specific chemical structure, which includes a bromine atom and an amino group, contributing to its distinct chemical and biological properties .
Properties
Molecular Formula |
C16H14BrN3O |
|---|---|
Molecular Weight |
344.21 g/mol |
IUPAC Name |
2-(3-bromo-2-hydroxy-5-methylphenyl)-1H-indole-5-carboximidamide |
InChI |
InChI=1S/C16H14BrN3O/c1-8-4-11(15(21)12(17)5-8)14-7-10-6-9(16(18)19)2-3-13(10)20-14/h2-7,20-21H,1H3,(H3,18,19) |
InChI Key |
BVTBOJXEAPSOEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)C2=CC3=C(N2)C=CC(=C3)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


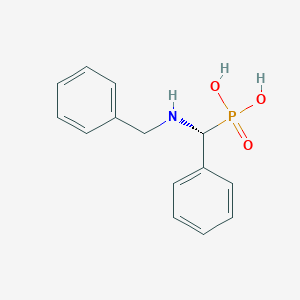

![5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-6-YL)-pentanoic acid (4-nitro-phenyl)-amide](/img/structure/B10759822.png)
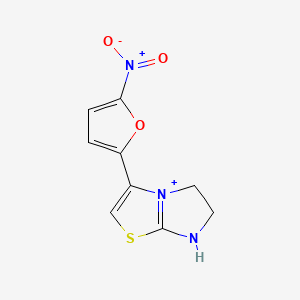
![N2-({[(4-Bromophenyl)methyl]oxy}carbonyl)-N1-[(1S)-1-formylpentyl]-L-leucinamide](/img/structure/B10759829.png)
![2-N-[(4-methoxyphenyl)methyl]thiophene-2,5-disulfonamide](/img/structure/B10759844.png)
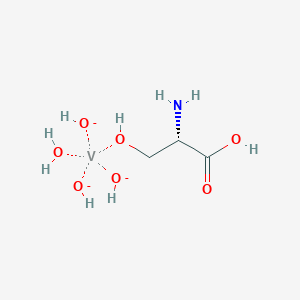
![[(4-{4-[4-(Difluoro-phosphono-methyl)-phenyl]-butyl}-phenyl)-difluoro-methyl]-phosphonic acid](/img/structure/B10759866.png)
![4-(Aminosulfonyl)-N-[(2,4-difluorophenyl)methyl]-benzamide](/img/structure/B10759874.png)

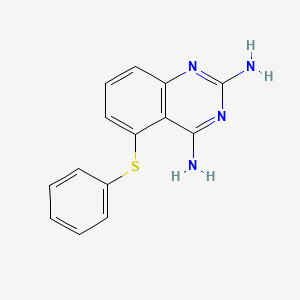

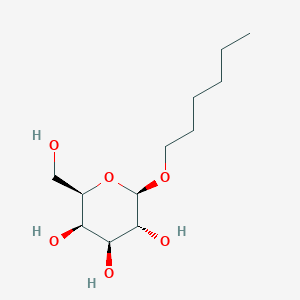
![n-[1-Hydroxycarboxyethyl-carbonyl]leucylamino-2-methyl-butane](/img/structure/B10759902.png)
